Callicarpenal

Description

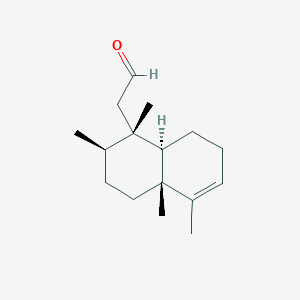

Structure

3D Structure

Properties

CAS No. |

161105-12-0 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

2-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]acetaldehyde |

InChI |

InChI=1S/C16H26O/c1-12-6-5-7-14-15(12,3)9-8-13(2)16(14,4)10-11-17/h6,11,13-14H,5,7-10H2,1-4H3/t13-,14+,15+,16+/m1/s1 |

InChI Key |

MPWIIQYWQOBNKS-UGUYLWEFSA-N |

SMILES |

CC1CCC2(C(C1(C)CC=O)CCC=C2C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC=O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC=O)CCC=C2C)C |

Synonyms |

13,14,15,16-tetranor-3-cleroden-12-al callicarpenal |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within the Callicarpa Genus

Callicarpenal is a terpenoid found predominantly within the leaves of plants belonging to the Callicarpa genus, commonly known as beautyberries. researchgate.netoup.com This genus encompasses approximately 140 species of shrubs and small trees, which are primarily distributed across East and Southeast Asia, Australia, Madagascar, and North and South America. researchgate.netwikipedia.orgmdpi.com

The most well-documented botanical sources of this compound are the American beautyberry (Callicarpa americana) and the Japanese beautyberry (Callicarpa japonica). researchgate.netoup.com Callicarpa americana is native to the southeastern United States, Bermuda, and Cuba. ncsu.edu Research has confirmed the presence of this compound in the leaves of this species. exploreorca.comusda.gov Similarly, Callicarpa japonica, native to Japan, is another primary source from which this compound has been isolated. researchgate.netresearchgate.net

Table 1: Documented Botanical Sources of this compound

| Species Name | Common Name | Native Distribution |

| Callicarpa americana | American Beautyberry | Southeastern United States, Bermuda, Cuba ncsu.edu |

| Callicarpa japonica | Japanese Beautyberry | Japan wikipedia.org |

Advanced Extraction and Fractionation Techniques for this compound

The isolation of this compound from its botanical sources involves sophisticated extraction and fractionation methods designed to separate it from the complex mixture of compounds present in the plant's essential oil.

A common initial step is the extraction of essential oils from the plant material, typically the leaves. One documented method involves steam distillation. For instance, fresh leaves of C. americana were subjected to a 96-hour steam distillation process, with the distillate being continuously extracted with pentane (B18724) to yield crude essential oils. usda.gov Another approach involves macerating the plant material in a solvent like methanol (B129727) at room temperature, followed by sonication to enhance extraction efficiency. mdpi.com

Following the initial extraction, the crude extract undergoes fractionation to isolate this compound. Bioassay-guided fractionation is a frequently employed strategy, where the fractions are tested for a specific biological activity (such as insect repellency) to guide the separation process toward the active compound. researchgate.netresearchgate.net

Several chromatographic techniques are pivotal in the purification of this compound:

Flash Chromatography: This technique is used for rapid separation. In one example, a crude extract of C. americana was dissolved in methanol, mixed with Celite, and loaded onto a solid-phase load cartridge. The separation was then performed on a flash chromatography system using a silica (B1680970) gel column and a gradient of solvents such as hexanes, ethyl acetate (B1210297), and methanol. nih.gov

Column Chromatography: Silica gel column chromatography is a standard method for separating compounds based on their polarity. A portion of C. americana essential oil was subjected to silica gel column chromatography using a hexane/ethyl acetate linear gradient to yield several fractions, some of which contained this compound. usda.gov

Vacuum Liquid Chromatography (VLC): This technique is useful for the initial fractionation of crude extracts. A methanolic crude extract can be fractionated over silica gel using solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol, to yield distinct subfractions. mdpi.com

These advanced techniques are crucial for obtaining pure this compound for further scientific investigation.

Temporal and Developmental Variation in this compound Concentration within Plant Tissues

The concentration of secondary metabolites like this compound in plants is not static and can be influenced by various factors, including the plant's developmental stage and the time of year. While specific studies focusing exclusively on the temporal and developmental variation of this compound are not extensively detailed in the provided search results, general principles of plant secondary metabolism and related research on other terpenoids offer valuable insights.

Research on other plant species has shown that the production of secondary metabolites can vary significantly with the age of the plant and its tissues. For example, the MADS-box gene family, which plays a crucial role in plant development, including flower and fruit formation, shows differential expression in various tissues of Callicarpa americana. nih.gov This suggests that the biosynthetic pathways leading to compounds like this compound may also be developmentally regulated.

Furthermore, environmental factors that change with the seasons can influence the chemical composition of plant essential oils. In some Callicarpa species, fruiting occurs in the late summer and fall, and the leaves, which are the primary source of this compound, have their own growth and senescence cycle. exploreorca.com It is plausible that the concentration of this compound in the leaves fluctuates throughout the growing season, potentially peaking at a time that offers the plant maximum protection against herbivores or pathogens.

While direct quantitative data on the seasonal and developmental fluctuations of this compound is limited in the provided context, the dynamic nature of plant biochemistry suggests that such variations are likely to occur.

Chemical Structure and Stereochemistry Studies

Elucidation of the Clerodane Diterpene Skeleton in Callicarpenal

This compound has been identified as a clerodane diterpene. nih.govmdpi.com Specifically, it is classified as a 13,14,15,16-tetranor-3-cleroden-12-al. researchgate.net This classification indicates a C16 norditerpenoid derived from a C20 clerodane skeleton. researchgate.net The fundamental structure of clerodanes consists of a decalin ring system with a side chain at the C9 position. mdpi.com The identification of this core structure in this compound was a crucial step in its characterization. researchgate.netacs.org

The initial isolation of this compound was achieved through bioassay-guided fractionation of extracts from plants of the Callicarpa genus, such as Callicarpa americana (American beautyberry). researchgate.netacs.org Researchers investigating the traditional use of these plants as insect repellents were led to isolate the active compounds, one of which was the previously unidentified this compound. acs.orgexploreorca.comwikipedia.org The determination that this compound possesses a clerodane skeleton was the result of extensive spectroscopic analysis. researchgate.netacs.org Clerodane diterpenoids are a known class of compounds found in various plants, including those of the Lamiaceae and Verbenaceae families. nih.govmdpi.com

Methodologies for Absolute and Relative Stereochemical Assignment

The determination of the precise three-dimensional arrangement of atoms in this compound, its stereochemistry, was a complex undertaking. This compound has multiple stereogenic centers, making the assignment of both relative and absolute configurations essential. fda.gov

The absolute configuration of related clerodane diterpenes has been determined using techniques such as the Mosher ester technique. researchgate.net However, for this compound itself, total synthesis has been a powerful tool for confirming its stereochemistry. nih.gov By synthesizing the molecule from a starting material of known chirality, chemists were able to establish the absolute configuration of the final product. nih.govresearchgate.net One synthetic route utilized a stereoselective reduction as a key step to control the stereochemistry at a critical center. nih.gov

Furthermore, single-crystal X-ray analysis of synthetic intermediates has provided unambiguous proof of the relative and absolute stereochemistry of the molecule. nih.gov This technique allows for the direct visualization of the molecule's structure in three dimensions. The comparison of spectroscopic data from the synthesized material with that of the natural product ultimately confirms the correct stereochemical assignment. nih.gov

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry applications without specific data)

A suite of spectroscopic techniques is indispensable for the structural confirmation of complex natural products like this compound. researchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary among these. outsourcedpharma.comtheanalyticalscientist.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are employed to piece together the carbon framework and the connectivity of protons within the molecule. researchgate.netacs.orgmdpi.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. plos.org 2D NMR techniques reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. mdpi.commdpi.com For instance, COSY experiments identify protons that are coupled to each other, while HMBC experiments show long-range correlations between protons and carbons, helping to connect different parts of the molecule. mdpi.commdpi.com NOESY experiments are particularly crucial for determining the relative stereochemistry by identifying atoms that are close to each other in space. mdpi.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. outsourcedpharma.com High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which helps to deduce the molecular formula. acs.orgnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to analyze complex mixtures and identify individual components like this compound. researchgate.netacs.orgusda.gov Fragmentation patterns observed in the mass spectrum can also provide valuable clues about the structure of the molecule. theanalyticalscientist.com

Together, these spectroscopic methods provide a comprehensive picture of the molecular structure of this compound, confirming the clerodane skeleton and complementing the findings from synthetic and stereochemical studies. researchgate.netacs.orgoutsourcedpharma.comtheanalyticalscientist.com

Biosynthesis of Callicarpenal

Identification of Precursor Molecules within the Terpenoid Pathway

The biosynthesis of callicarpenal originates from the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net The pathway proceeds through the formation of a bicyclic intermediate with a clerodane-type skeleton. This key intermediate is kolavenyl diphosphate (KPP), which serves as the direct precursor to the clerodane diterpenes found in Callicarpa americana. oup.comoup.comresearchgate.net The conversion of the acyclic GGPP to the bicyclic KPP represents the first committed step in the formation of the characteristic clerodane backbone from which this compound is ultimately derived. oup.comresearchgate.netresearchgate.net

Characterization of Diterpene Synthases (diTPS) Involved in Clerodane Backbone Formation

The crucial cyclization of GGPP to form the clerodane backbone is catalyzed by a specific class of enzymes known as diterpene synthases (diTPS). In the case of this compound biosynthesis in Callicarpa americana, this reaction is performed by a Class II diTPS. oup.comoup.comresearchgate.net Through genomic and functional analyses, the specific enzyme responsible has been identified as CamTPS2, which functions as a kolavenyl diphosphate synthase. oup.comoup.comosti.gov This enzyme belongs to the terpene synthase-c (TPS-c) subfamily. oup.comresearchgate.netresearchgate.net The action of CamTPS2 establishes the fundamental stereochemistry of the clerodane scaffold. Notably, while many diterpenoid pathways involve both Class II and Class I diterpene synthases, no Class I diTPS has been identified to date as participating in a clerodane diterpenoid biosynthetic pathway. researchgate.net

| Enzyme | Function | Organism |

| CamTPS2 | Kolavenyl diphosphate synthase (KPP Synthase) | Callicarpa americana |

Oxidoreductase Enzymes and Other Modifying Enzymes in this compound Biosynthesis

Following the formation of the KPP backbone by CamTPS2, a series of oxidative modifications are required to yield this compound. These transformations are primarily carried out by cytochrome P450 monooxygenases (P450s), a diverse family of oxidoreductase enzymes. msu.edu Research has implicated the CYP76 family of P450s in this process. One key transformation is the formation of a furan (B31954) ring, a common structural feature in many bioactive clerodanes. nih.gov Functional characterization has shown that orthologs of the P450 enzyme VacCYP76BK1, found in Callicarpa americana, can catalyze the oxidative cyclization of the clerodane backbone to produce this furan ring. researchgate.netnih.govnih.gov

Further enzymatic steps are necessary to convert the resulting C20 furanoclerodane intermediate into the final C16 this compound molecule. This process involves oxidative cleavage to remove a four-carbon unit. Studies combining CamTPS2 with the P450 CamCYP76BK1 have demonstrated the formation of this compound, suggesting this P450 is a key player in the pathway, though it is possible that additional enzymes are also involved in completing the transformation. msu.edu The reliance on promiscuous P450s and other oxidoreductases is a common strategy in plants to generate a diverse array of specialized metabolites from a limited number of terpene backbones. msu.edu

| Enzyme | Enzyme Family | Putative Function in Pathway | Organism |

| CamCYP76BK1 | Cytochrome P450 Monooxygenase | Furan ring formation, oxidative modifications leading to this compound | Callicarpa americana |

Genomic and Transcriptomic Approaches to Pathway Elucidation

The discovery of the enzymes involved in this compound biosynthesis has been significantly accelerated by genomic and transcriptomic studies of Callicarpa americana. The generation of a high-quality, chromosome-scale genome assembly provided a foundational resource for identifying candidate genes. oup.commsu.edunih.gov This genomic road map enabled researchers to identify a large family of 53 candidate terpene synthase genes and numerous putative P450s. oup.comoup.comosti.gov

To narrow down these candidates, scientists employed transcriptome analysis, sequencing the RNA from various plant tissues, including leaves, stems, flowers, and roots. oup.comresearchgate.net By comparing gene expression levels across tissues, researchers could identify genes that were highly expressed in the specific tissues where this compound accumulates. For instance, the gene encoding the kolavenyl diphosphate synthase, CamTPS2, was found to have its highest expression in young leaves and flowers, which correlates with the presence of this compound in the leaves. msu.eduresearchgate.net This targeted approach, often guided by metabolomic data, allows for the efficient selection of candidate genes for functional validation. msu.edu Furthermore, the identification of biosynthetic gene clusters (BGCs)—physical groupings of genes for a metabolic pathway on a chromosome—in the C. americana genome has provided further evidence for the coordinated nature of diterpenoid biosynthesis and has helped to uncover the evolutionary origins of these pathways. msu.edunih.gov

Synthetic Strategies and Approaches to Callicarpenal and Its Analogues

Total Synthesis Routes for Callicarpenal

Total synthesis provides a viable and essential alternative to the challenging and low-yielding isolation of this compound from natural sources. acs.org Several distinct total synthesis routes have been reported, creating the molecule from simple, commercially available starting materials. acs.orgresearchgate.net These routes have not only successfully produced this compound but have also served as platforms for generating various epimers and analogues, which are crucial for studying structure-activity relationships. nih.gov

Achieving the correct stereochemistry is critical in the synthesis of natural products. Researchers have employed several enantioselective strategies to produce (−)-callicarpenal, the naturally occurring enantiomer.

One prominent approach begins with the enantiomerically pure Wieland-Miescher ketone or its derivatives. researchgate.netmdpi.com For instance, a synthesis starting from the commercially available enantiopure diketone (−)-7 has been reported. nih.gov This strategy leverages the existing stereocenter of the starting material to control the stereochemistry of the final product.

Another successful enantioselective synthesis starts from (+)-pulegone, a readily available natural product. researchgate.net This route also capitalizes on the inherent chirality of the starting material to guide the formation of the desired stereoisomer.

Key reactions that establish the required stereocenters include stereoselective reductions and directed hydrogenations. For example, the use of Crabtree's catalyst for the directed hydrogenation of an alcohol intermediate has been shown to set the final stereocenter of the decalin core with excellent diastereoselectivity (>99:1 dr). researchgate.net Similarly, the stereoselective reduction of a C-8 alkene intermediate is a key step where conditions can be tuned to produce different epimers in high yield. nih.gov

A representative synthetic pathway starting from diketone (−)-7 involves the following key transformations: nih.gov

Selective Protection: The more reactive C-4 carbonyl group of the starting diketone is selectively protected as a ketal using ethylene (B1197577) glycol.

Alkylation: The C-8 enone is reduced, and the resulting enolate is alkylated with allyl bromide to introduce a side chain, forming ketone 8 as a single isomer.

Side Chain Modification: The terminal alkene of the side chain is converted to a silyl (B83357) ether in a three-step sequence involving ozonolysis, reduction, and selective silylation.

Stereoselective Reduction: A crucial stereoselective reduction of an alkene using catalysts like Crabtree's catalyst sets the C-8 stereocenter.

Functional Group Manipulation: The protecting groups are removed, and a Wittig olefination is performed to create an exocyclic double bond.

Isomerization: The exocyclic double bond is isomerized to the more stable endocyclic position using a ruthenium catalyst (RuCl₃) to form the alkene precursor 15 . nih.gov

Final Oxidation: The final step is the oxidation of the primary alcohol of precursor 15 to the target aldehyde, (−)-callicarpenal, using an oxidizing agent like tetrapropylammonium (B79313) perruthenate (TPAP). nih.gov

Semi-synthetic Approaches from Related Natural Products

While total synthesis from simple precursors is common, semi-synthetic approaches that modify closely related natural products are also a viable strategy. The biosynthesis of this compound in Callicarpa americana proceeds from geranylgeranyl pyrophosphate (GGPP), which is cyclized to form clerodane-type diterpenes. msu.edu Recent genomic studies have identified the enzyme kolavenyl diphosphate (B83284) synthase (CamTPS2) as a key player in this pathway, producing the precursor to many of the plant's bioactive terpenoids. oup.com

This biosynthetic understanding opens the door for semi-synthetic methods starting from more abundant, structurally related diterpenoids isolated from Callicarpa or other plant species. By intercepting a natural pathway at a late stage, the number of required chemical transformations can be significantly reduced. Furthermore, synthetic modifications of this compound itself to create analogues have been explored. These include the oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and epoxidation or reduction of the C-3 alkene. psu.edu

Challenges and Innovations in Scalable Chemical Synthesis

A major hurdle in the commercialization of many natural products is the difficulty of scalable production. olemiss.edu For this compound, the low isolation yield from plant material makes large-scale extraction impractical. nih.gov Therefore, developing a scalable, economically feasible, and environmentally safe synthetic route is paramount. olemiss.edu

Challenges:

Cost of Reagents: Many steps in laboratory-scale syntheses use expensive catalysts (e.g., ruthenium, iridium) and reagents, which can make large-scale production cost-prohibitive. nih.govresearchgate.net

Environmental Concerns: Traditional synthetic methods may use hazardous solvents and toxic heavy-metal catalysts, posing environmental risks and complicating waste disposal. olemiss.edu

Structure Activity Relationship Sar Studies of Callicarpenal and Its Analogues

Impact of Functional Group Modifications on Biological Activity

Initial SAR studies have concentrated on modifying the two primary functional groups of the callicarpenal molecule: the aldehyde at the C(12) position and the alkene moiety at the C(3) position. nih.gov

The aldehyde functional group is a key feature of the this compound structure. Research into its role has yielded somewhat varied results. One study found that oxidation to a carboxylic acid or reduction to an alcohol did not diminish the mosquito biting deterrency of the compound compared to the parent this compound. nih.gov However, another study reported that the reduction of the C(12) aldehyde to its corresponding alcohol led to a considerable decrease in activity against the Aedes aegypti mosquito. nih.gov These findings suggest that while the aldehyde itself is significant, its conversion to other oxygenated functionalities may be tolerated to some extent without a complete loss of repellency. Despite these modifications, none of the resulting analogues proved to be more effective than this compound itself. nih.gov

The double bond at the C(3) position appears to be critical for the compound's biological activity. Studies have shown that modifications to this alkene group have a significant impact on mosquito biting deterrency. nih.gov Specifically, the catalytic hydrogenation of the C(3) alkene, which saturates the double bond, results in a compound with significantly reduced effectiveness as a mosquito repellent. nih.gov This indicates that the presence and planarity of the C(3) double bond are important for the molecule's interaction with target receptors in insects.

Stereochemical Influence on Biological Efficacy (e.g., C8-epimers)

Table 1: Mosquito Biting Deterrency of this compound and its C8-Epimer

| Compound | Amount Applied (nmol/cm²) | Mean Proportion Not Biting (SE) |

|---|---|---|

| (-)-Callicarpenal | 25 | 0.78 (0.048) |

| C8-epi-(-)-Callicarpenal | 25 | 0.76 (0.049) |

SE = Standard Error of the Mean. Data derived from studies on Aedes aegypti. nih.gov

Development of Analogues with Enhanced Bioactivity

A primary goal of SAR studies is to guide the development of new analogues with improved properties. In the case of this compound, various synthetic analogues have been created and evaluated. nih.govnih.gov Besides the modifications at the C(12) and C(3) positions, other analogues, including diethyl amine and piperidine (B6355638) derivatives, have been synthesized.

Despite these efforts, research has consistently shown that while many analogues retain some level of activity, none have demonstrated superior mosquito biting deterrency compared to the natural this compound. nih.govnih.gov Furthermore, when tested alongside DEET, a standard and highly effective synthetic repellent, both this compound and its tested analogues were found to be less effective. nih.gov Studies on synthetic precursors to this compound also suggested that the chemical structure could potentially be simplified without a significant loss of activity, which could be a promising avenue for future development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org These models use physicochemical properties and molecular descriptors to predict the activity of new, untested compounds, thereby streamlining the discovery process. wikipedia.orgmdpi.com

In the context of insect repellents, QSAR models have been developed for various classes of compounds, including other terpenoids. iastate.edunih.govresearchgate.net These models often identify key molecular properties, such as vapor pressure, electronic parameters (like polarizability), and the electron density around specific atoms, as being important for repellency. iastate.edu

To date, specific QSAR models for this compound and its direct analogues have not been reported in the reviewed scientific literature. The development of such models would be a logical next step in the rational design of novel repellents based on the this compound scaffold. By systematically analyzing the structural properties of existing analogues and their corresponding biological activities, a predictive QSAR model could identify the key molecular features that optimize repellency, guiding the synthesis of future candidates with potentially enhanced efficacy.

Mechanistic Investigations of Callicarpenal S Biological Activities

Molecular and Cellular Mechanisms of Arthropod Repellency and Deterrency

Callicarpenal, a naturally occurring terpenoid isolated from plants of the Callicarpa genus, demonstrates significant repellent and feeding deterrent properties against a variety of arthropods, including mosquitoes, ticks, and fire ants. wikipedia.orgresearchgate.netscience.govacs.org The investigation into its mode of action reveals a multi-faceted interaction with the sensory systems of these invertebrates, primarily targeting their senses of smell (olfaction) and taste (gustation).

Arthropods rely on a sophisticated chemosensory system to navigate their environment, locate hosts, find mates, and avoid noxious substances. wikipedia.org This system is mediated by specialized neurons, such as olfactory receptor neurons (ORNs), which are housed in sensory organs like the antennae and maxillary palps. wikipedia.orgmpg.deufl.edu These neurons express several families of receptor proteins, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs), which detect volatile and non-volatile chemical cues. mpg.denih.gov

The repellent activity of compounds like this compound is believed to stem from their ability to interact with these receptors. researchgate.net Research on various repellents suggests that they can modulate the function of these receptors in several ways, such as by inhibiting the receptor's response to attractant odors or by directly activating the receptors to elicit an aversive behavioral response. researchgate.net While direct binding studies of this compound on specific arthropod olfactory and gustatory receptors are still an area of active research, its potent repellent effect strongly implies an interaction with these molecular targets. researchgate.netacs.org The structural diversity among insect repellents often correlates with varied mechanisms of action, suggesting that this compound may activate a unique combination of sensory neurons compared to other repellents. researchgate.netscience.gov

Table 1: Documented Arthropod Repellency of this compound

| Arthropod Species | Common Name | Documented Effect | Citations |

| Aedes aegypti | Yellow Fever Mosquito | Repellent, Bite Deterrent | wikipedia.orgresearchgate.netacs.org |

| Anopheles stephensi | Asian Malaria Mosquito | Repellent, Bite Deterrent | wikipedia.orgresearchgate.net |

| Ixodes scapularis | Black-legged Tick | Repellent | wikipedia.orgresearchgate.netresearchgate.net |

| Amblyomma americanum | Lone Star Tick | Repellent | wikipedia.orgresearchgate.netresearchgate.net |

| Solenopsis invicta | Red Imported Fire Ant | Repellent | researchgate.netacs.org |

| Solenopsis richteri | Black Imported Fire Ant | Repellent | acs.org |

Beyond general receptor interactions, research into natural repellents has pointed toward specific neurobiological targets, such as the Transient Receptor Potential (TRP) channels. The TRPA1 channel, in particular, is recognized as a key nocisensor in insects, detecting chemically and thermally noxious stimuli to trigger avoidance behaviors. nih.govnih.gov

Several plant-derived insect repellents, including citronellal, carvacrol, and α-terpineol, have been shown to activate insect TRPA1 channels. science.govir4project.org Activation of these channels leads to an influx of calcium ions, depolarizing the neuron and initiating a signal transduction cascade that results in the sensation of irritation and subsequent repulsion. nih.govnih.gov Given that this compound is a plant-derived terpenoid aldehyde with potent repellent properties, it is hypothesized to function through a similar mechanism. The activation of TRPA1 or other related TRP channels in the sensory neurons of arthropods likely represents a key pathway for its deterrent and repellent effects.

Exploration of Other Bioactivity Pathways

In addition to its well-documented arthropod-repellent properties, preliminary investigations and the known bioactivities of its chemical class suggest that this compound may possess other valuable biological activities.

Extracts from Callicarpa species, from which this compound is derived, have been shown to possess antimicrobial properties. exploreorca.comresearchgate.net The antimicrobial action of terpenoids, the class of compounds to which this compound belongs, is often attributed to their lipophilic nature. nih.gov This characteristic allows them to interact with and disrupt the lipid bilayer of bacterial cell membranes. nih.govresearchgate.net

The proposed mechanism involves the partitioning of the terpenoid molecule into the cell membrane, which compromises its structural integrity and increases its permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in bacterial cell death. nih.govscielo.br Furthermore, the presence of an aldehyde functional group, as seen in this compound, can enhance this activity. Aldehydes are reactive moieties that can form bonds with vital cellular components like proteins and nucleic acids, further interfering with essential life processes of the bacteria. researchgate.netfrontiersin.org

Table 2: Proposed Mechanisms of Bioactivity for this compound

| Biological Activity | Proposed Mechanism | Key Cellular/Molecular Target | Citations |

| Arthropod Repellency | Activation of nociceptive pathways | Olfactory Receptors (ORs), Gustatory Receptors (GRs), TRPA1 Ion Channels | researchgate.netscience.govnih.gov |

| Antimicrobial Activity | Disruption of cell membrane integrity, Interference with cellular macromolecules | Bacterial Cell Membrane, Cellular Proteins, Nucleic Acids | nih.govresearchgate.netfrontiersin.org |

| Anti-inflammatory & Antioxidant | Stimulation of antioxidant pathways (preliminary) | Nrf2 Pathway (inferred from extracts) | superfoodly.commdpi.com |

Extracts of various Callicarpa species have demonstrated notable anti-inflammatory and antioxidant activities in scientific studies. mdpi.comnih.govresearchgate.net These properties are generally attributed to the complex mixture of phytochemicals present, including flavonoids, phenylethanoid glycosides, and various terpenoids. researchgate.netmdpi.com

Analytical Chemistry of Callicarpenal in Research Contexts

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental to obtaining pure callicarpenal from either natural extracts or synthetic reaction mixtures. ijfmr.comuspbpep.com The selection of a specific method depends on the scale of the separation and the required purity of the final product.

For laboratory-scale isolation and purification, flash column chromatography is frequently employed. nih.gov This technique typically uses silica (B1680970) gel as the stationary phase and a solvent system with increasing polarity, such as hexane-ether mixtures, as the mobile phase. nih.gov The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which allows for rapid qualitative assessment of fraction contents. nih.gov

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both purification and quantitative analysis. tci-thaijo.orgmdpi.com For instance, reverse-phase HPLC, using columns like octadecylsilyl (ODS)-A with mobile phases such as acetonitrile (B52724) and water, has been used to purify related diterpenoids. mdpi.comresearchgate.net

Gas Chromatography (GC) is primarily used for the analysis of volatile compounds and is well-suited for assessing the purity of this compound, which is a component of essential oils. usda.govnih.gov When coupled with a flame ionization detector (GC-FID), it can be used to determine the purity of a sample, with purities greater than 95% being reported for this compound samples used in research. researchgate.net

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose | Reference(s) |

|---|---|---|---|---|

| Flash Column Chromatography | Silica gel (230-400 mesh) | Hexane-ether mixtures (gradient) | Isolation & Purification | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica gel-60 F₂₅₄ | Hexane-ether mixtures | Reaction Monitoring & Purity Check | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (RP-18, ODS) | Acetonitrile/Water or Methanol (B129727)/Water | Purification & Quantitative Analysis | tci-thaijo.orgmdpi.comresearchgate.net |

Advanced Spectroscopic Techniques for Elucidation (beyond basic identification)

Once isolated, the definitive structural confirmation of this compound requires advanced spectroscopic methods. While basic techniques provide initial identification, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous elucidation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

¹H NMR (Proton NMR) provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR) identifies the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. nih.govusda.gov This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. nih.gov Electrospray ionization (ESI) is a common technique used for HRMS analysis of this compound. nih.gov

The combination of these techniques provides the conclusive evidence required to confirm the structure of this compound, as demonstrated in studies where synthetic this compound's analytical data perfectly matched that of the natural product. nih.gov

Table 2: Spectroscopic Data for the Elucidation of (-)-Callicarpenal Data reported for synthetic (-)-callicarpenal in CDCl₃

| Technique | Parameter | Reported Value(s) | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 9.91 (d, 1H), 5.16 (br s, 1H), 2.18-2.40 (m, 2H), 1.80-2.10 (m, 3H), 1.20-1.58 (m, 10H), 1.18 (s, 3H), 1.03 (s, 3H), 1.01 (d, 3H) | nih.gov |

| ¹³C NMR | Chemical Shift (δ) | 204.4, 144.2, 120.5, 54.0, 44.5, 39.8, 38.7, 36.7, 30.2, 26.7, 26.0, 22.6, 20.6, 18.6, 18.1, 15.8 | nih.gov |

| HRMS | Ionization Mode | ESI | nih.gov |

| Calculated m/z | [M+H]⁺ 235.2056 | nih.gov | |

| Found m/z | [M+H]⁺ 235.2049 | nih.gov |

| IR (film) | Wavenumber (ν) | 2933, 1710, 1460, 1381, 1060, 1000 cm⁻¹ | nih.gov |

Development of Quantitative Analytical Methods for Research Samples

Developing robust quantitative methods is crucial for studying this compound's distribution in nature, optimizing extraction procedures, and performing structure-activity relationship studies. usda.gov Both GC and HPLC are suitable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the quantitative analysis of this compound in complex mixtures like essential oils. usda.govnih.gov The method involves:

Sample Preparation: Extraction from the matrix (e.g., plant leaves) using an appropriate solvent.

Chromatographic Separation: A GC equipped with a capillary column (e.g., DB-5) separates this compound from other components based on its volatility and interaction with the stationary phase. usda.gov A typical temperature program involves ramping from a low temperature (e.g., 60°C) to a high temperature (e.g., 240°C) to ensure the elution of all relevant compounds. usda.gov

Detection and Quantification: The mass spectrometer identifies this compound based on its unique mass spectrum and fragmentation pattern, while the detector response is used for quantification against a standard curve.

High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or MS detector, can also be developed for quantitative analysis, similar to methods validated for other compounds in the Callicarpa genus. tci-thaijo.org This is particularly useful for analyzing extracts that may contain non-volatile compounds or for instances where derivatization for GC analysis is not desirable. Studies have been conducted to determine the optimal extraction conditions and to evaluate the variation in the dry weight concentration of this compound during different plant development stages, which relies on such quantitative assays. usda.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| Acetonitrile | HPLC Mobile Phase Component |

| This compound | Subject of Analysis |

| Ether (Diethyl ether) | Chromatography Mobile Phase Component |

| Helium | GC Carrier Gas |

| Hexane | Chromatography Mobile Phase Component |

| Intermedeol (B1254906) | Related Compound from Callicarpa |

| Methanol | HPLC Mobile Phase Component |

| Silica Gel | Chromatography Stationary Phase |

Ecological and Evolutionary Context of Callicarpenal Production

Role of Callicarpenal in Plant Defense Mechanisms Against Herbivory and Pests

This compound is a naturally occurring terpenoid that plays a significant role in the defense mechanisms of plants in the Callicarpa genus. Its production is a key adaptation for protection against a wide range of arthropods, functioning primarily as a repellent and feeding deterrent. This chemical defense mechanism reduces the impact of herbivory and pest infestations, thereby enhancing the plant's survival and reproductive success.

The discovery of this compound's defensive properties was inspired by the folk remedy use of crushed American beautyberry (Callicarpa americana) leaves to repel biting insects. wikipedia.orgresearchgate.net Scientific investigations have since validated this traditional knowledge, identifying this compound as one of the primary active compounds. researchgate.netnih.gov

Research has demonstrated this compound's effectiveness against several medically and economically important pests:

Mosquitoes: The compound exhibits significant bite-deterring activity against mosquito species such as Aedes aegypti, the yellow fever mosquito, and Anopheles stephensi, a vector for malaria. wikipedia.orgresearchgate.net

Ticks: this compound has been shown to repel host-seeking nymphs of the black-legged tick (Ixodes scapularis), a primary vector for Lyme disease, and the lone star tick (Amblyomma americanum). wikipedia.orgnih.gov

Fire Ants: The compound is also a potent repellent against the red imported fire ant (Solenopsis invicta) and the black imported fire ant (Solenopsis richteri), as well as their hybrid. researchgate.netnih.gov In laboratory digging bioassays, this compound significantly repelled fire ant workers at low concentrations. researchgate.net

The mode of action for these defensive capabilities is primarily through repellency and antifeedant effects rather than direct toxicity at naturally occurring concentrations. researchgate.netnih.gov By producing this compound, Callicarpa plants create a chemical barrier that deters pests from feeding, landing, or remaining on their tissues, which is a crucial strategy for minimizing herbivore damage. nih.gov This form of biochemical defense is a classic example of how plants evolve specialized metabolites to mediate interactions with their environment. nih.govresearchgate.net

Comparative Phytochemistry Across Callicarpa Species and Related Genera

The production of this compound and other defensive terpenoids varies significantly across the Callicarpa genus, reflecting the diverse evolutionary pressures and phytochemical profiles within this group. researchgate.netnih.gov While traditionally placed in the Verbenaceae family, botanical authorities now often include Callicarpa in the Lamiaceae (mint) family, which is renowned for its rich diversity of terpenoid secondary metabolites. nih.gov

Comparative analyses of various Callicarpa species reveal distinct chemical compositions:

Callicarpa americana (American Beautyberry): This species is a primary source of this compound. nih.govusda.gov Its leaves contain a complex mixture of compounds, but this compound and another terpenoid, intermedeol (B1254906), are key contributors to its notable insect-repellent properties. researchgate.netnih.gov

Callicarpa japonica (Japanese Beautyberry): This species also produces this compound, though sometimes in different concentrations compared to its American counterpart. nih.govresearchgate.net One study detected only trace amounts of this compound in the 'Heavy Berry' cultivar and none in the 'Leucocarpa' cultivar. Other major constituents identified in C. japonica essential oil include spathulenol, germacrene B, and bicyclogermacrene, highlighting a different dominant chemical profile from C. americana. researchgate.net

Callicarpa acuminata (Mexican Beautyberry): Phytochemical analysis shows that this species, also native to the Americas, produces this compound and other related clerodane diterpenes, similar to C. americana.

Callicarpa bodinieri (Bodinier's Beautyberry): In contrast to the American species, extracts from C. bodinieri have shown no evidence of this compound or other clerodane diterpenes. researchgate.net Its essential oil is characterized by different compounds, such as caryophyllene (B1175711) oxide and β-selinene.

Callicarpa dichotoma (Purple Beautyberry): Studies on this species have focused on other classes of compounds, such as phenylethanoid glycosides with neuroprotective activities, and have not highlighted this compound as a major constituent. piedmontmastergardeners.org

This variation underscores that while the genetic framework for producing such compounds may exist within the genus, the expression and accumulation of specific terpenoids like this compound are species-specific, and sometimes even cultivar-specific. The presence of this compound in the two American species (C. americana and C. acuminata) suggests a shared evolutionary response to the specific ecological pressures of their native environments.

Evolutionary Genetics of Terpenoid Biosynthesis in Lamiaceae

The production of this compound, a clerodane diterpenoid, is rooted in the complex evolutionary history of terpenoid biosynthesis within the Lamiaceae family. nih.gov The vast chemical diversity in this family is not accidental but is the product of dynamic genetic processes occurring over millions of years. researchgate.netbiorxiv.org

Key genetic mechanisms driving the evolution of new terpenoid pathways include:

Biosynthetic Gene Clusters (BGCs): In many plants, the genes responsible for a specific metabolic pathway are physically clustered together on a chromosome. nih.govbiorxiv.org This co-localization facilitates the coordinated inheritance and regulation of genes needed to produce a complex molecule. Recent genomic studies have identified a diterpenoid BGC in Callicarpa americana that contains enzymes, including terpene synthases (TPS) and cytochrome P450s, responsible for producing various terpene backbones. biorxiv.orgwhiterose.ac.uk The evolution of these BGCs is fluid, with evidence suggesting that a simplified ancestral cluster existed early in the Lamiaceae lineage and has since undergone lineage-specific modifications. researchgate.netwhiterose.ac.uk

Gene Duplication: The expansion of gene families is a primary engine of evolutionary innovation. In Lamiaceae, both whole-genome duplications (WGD) and smaller-scale tandem duplications have created extra copies of key biosynthetic genes, particularly terpene synthases (TPS) and cytochrome P450s (CYPs). rsc.org These duplicated genes are raw material for evolution.

Neofunctionalization: After a gene is duplicated, one copy is free to accumulate mutations and potentially evolve a new function (neofunctionalization) while the original copy retains its ancestral role. nih.gov This process is fundamental to the creation of new chemical diversity. For example, the enzymes that produce specialized diterpenes like this compound likely evolved from ancestral genes involved in producing essential compounds like gibberellin plant hormones. rsc.org A duplication event allowed the new gene copy to evolve a different catalytic activity, leading to the production of a novel defense compound.

The evolution of clerodane biosynthesis, the pathway leading to this compound, appears to be polyphyletic within the Lamiaceae, meaning it has evolved independently in different lineages through the recruitment and neofunctionalization of genes from other diterpenoid pathways. rsc.org This dynamic process of gene cluster assembly, duplication, and neofunctionalization allows plants in the Lamiaceae family, including Callicarpa, to rapidly adapt their chemical defenses to specific ecological niches and herbivore pressures. researchgate.netnih.gov

Referenced Compounds

Future Research Avenues and Translational Potential

Deeper Elucidation of Undetermined Mechanisms of Action across Diverse Targets

While callicarpenal is recognized for its potent insect-repellent properties, the precise molecular mechanisms governing this and other biological effects remain largely uncharted territory. plos.orgijpsjournal.com Current research indicates that this compound acts as a repellent and feeding deterrent against a range of arthropods, including mosquitoes such as Aedes aegypti and Anopheles stephensi, as well as ticks like Ixodes scapularis and Amblyomma americanum. usda.govwikipedia.orgresearchgate.net It has also demonstrated repellency against imported fire ants (Solenopsis invicta and Solenopsis richteri). usda.govresearchgate.net

The insect olfactory system is considered a primary target for many repellents, involving complex interactions with odorant-binding proteins (OBPs) and olfactory receptors (ORs). plos.org However, the specific receptors or channels that this compound interacts with to elicit a repellent response in insects are yet to be identified. plos.org Further research is necessary to determine if its action is through a novel pathway or one shared with other known repellents.

Beyond its effects on arthropods, preliminary studies have suggested other potential biological activities. For instance, extracts from Callicarpa americana, which contains this compound, have shown growth inhibitory activity against Cutibacterium acnes, the bacterium implicated in acne vulgaris, hinting at potential antibacterial applications. nih.gov The mechanism behind this activity is also an area ripe for investigation. A comprehensive understanding of this compound's mechanism of action across these diverse targets is crucial for its potential development into new products for pest control or even therapeutic agents.

Rational Design and Synthesis of Next-Generation Analogues

The low natural abundance of this compound in Callicarpa species (0.05-0.15% from dry biomass) necessitates efficient synthetic routes for its production and further study. nih.gov Several successful total syntheses of (-)-callicarpenal have been reported, providing access to the compound for biological evaluation and structural modification. nih.govnih.govusda.gov These synthetic strategies are crucial not only for scalable production but also for generating analogues to explore structure-activity relationships (SAR). nih.gov

Initial SAR studies have provided valuable insights into the chemical features of this compound essential for its bioactivity. Modifications targeting the C12 aldehyde and the C3 alkene functionalities have been explored. dtic.milnih.gov Research has shown that modification of the C3 alkene, for instance through catalytic hydrogenation, leads to a significant reduction in mosquito biting deterrency. dtic.milnih.gov Conversely, oxidation or reduction of the C12 aldehyde did not significantly diminish this activity. dtic.milnih.gov Furthermore, studies on C8-epimers of this compound and its precursors suggest that the stereochemistry at this position may not be critical for its repellent effect. nih.gov

These findings suggest that the core structure of this compound can be simplified without a significant loss of activity, opening the door for the rational design of next-generation analogues. nih.gov Future research will likely focus on creating compounds with simpler chemical motifs that are easier and more cost-effective to synthesize, while retaining or even enhancing the repellent potency of the natural product. nih.gov This approach, integrating computational modeling with chemical synthesis and biological testing, is a promising strategy for the development of novel and improved insect repellents. plos.org

Biotechnological and Metabolic Engineering Strategies for Sustainable Production

Given the low yield of this compound from its natural plant source, biotechnological and metabolic engineering approaches offer a promising alternative for sustainable and scalable production. science.govscience.gov A significant breakthrough in this area has been the sequencing and assembly of a chromosome-scale genome for Callicarpa americana. oup.comoup.comebi.ac.uknih.gov This has provided a genomic roadmap for identifying the genes and pathways involved in the biosynthesis of this compound and other terpenoids. oup.com

Within the C. americana genome, researchers have identified numerous candidate terpene synthase (TPS) genes. oup.comoup.comnih.gov Experimental validation has confirmed that one of these, CamTPS2, encodes kolavenyl diphosphate (B83284) synthase, an enzyme that produces a precursor to this compound. oup.comoup.com The identification of this and other genes in the biosynthetic pathway, such as those encoding cytochrome P450 enzymes that functionalize the terpene skeleton, is a critical step towards heterologous production. oup.com

The availability of these genetic resources facilitates the potential for transferring the this compound biosynthetic pathway into microbial hosts like yeast or bacteria. science.govresearchgate.net These microorganisms can be engineered to produce large quantities of the compound through fermentation, a process that is often more cost-effective and scalable than chemical synthesis or extraction from plant material. science.gov Future research will likely focus on elucidating the complete biosynthetic pathway of this compound and optimizing its production in engineered microbes, paving the way for a sustainable supply of this valuable natural product. researchgate.net

Interdisciplinary Research Integrating Chemistry, Biology, and Ecology

The study of this compound provides a compelling case for interdisciplinary research that bridges chemistry, biology, and ecology. This compound is a specialized metabolite, and its presence in Callicarpa species is likely the result of evolutionary pressures. science.govontosight.airesearchgate.net These compounds often play a crucial role in the plant's defense against herbivores and pathogens. researchgate.net

The insect repellent and feeding deterrent properties of this compound are a clear example of its ecological function. ontosight.ai By deterring insects, this compound helps protect the plant from damage, contributing to its survival and reproductive success. The American beautyberry (Callicarpa americana) and its chemical constituents, including this compound, are part of a complex ecological web, interacting with insects, birds that consume its berries, and other organisms. consolidatedpestcontrol.com

A holistic understanding of this compound requires integrating knowledge from various fields. Chemical studies elucidate its structure and synthesis, while biological research reveals its effects on different organisms and its mode of action. plos.orgnih.gov Ecological studies place these findings in a broader environmental context, explaining the evolutionary advantages of producing such a compound. ontosight.ai Future interdisciplinary research could explore how environmental factors influence the production of this compound in the plant, its role in shaping plant-insect interactions, and its potential broader impacts on the ecosystem. This integrated approach is essential for fully appreciating the significance of natural products like this compound and for harnessing their potential in a sustainable and informed manner.

Q & A

Q. How can researchers evaluate the environmental persistence and non-target effects of this compound in agroecological systems?

- Methodological Answer : Field degradation studies measure half-life in soil/water under varying pH/temperature. Non-target effects are assessed via mesocosm experiments (e.g., impact on pollinators). LC values for beneficial arthropods (e.g., honeybees) guide risk-benefit analyses. Life-cycle assessments (LCAs) quantify ecological footprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.